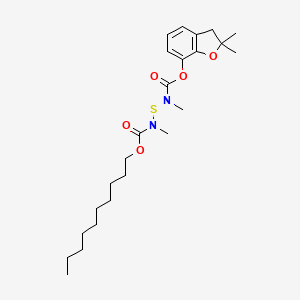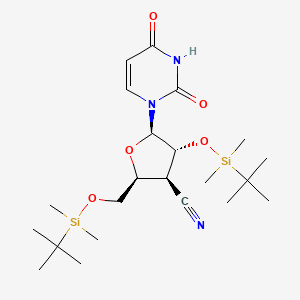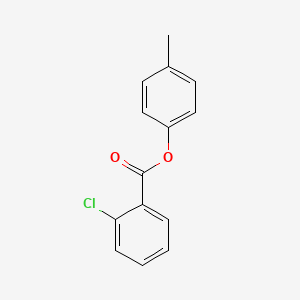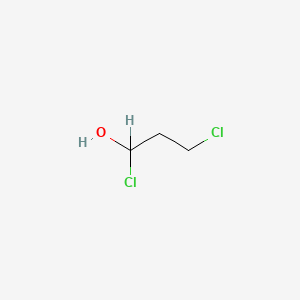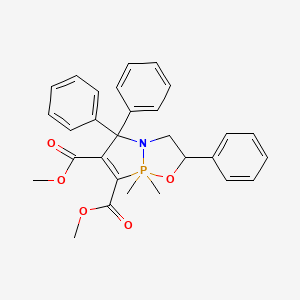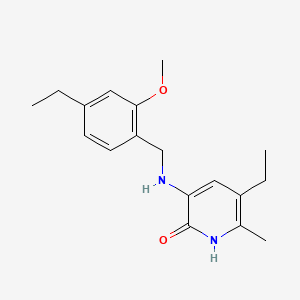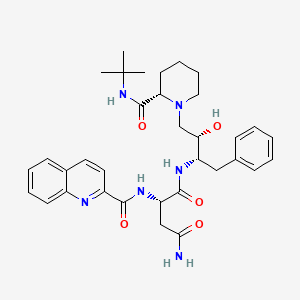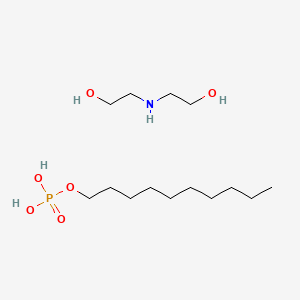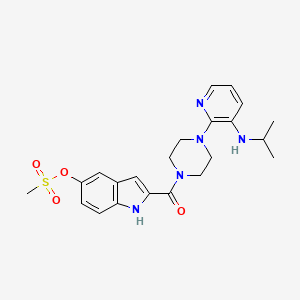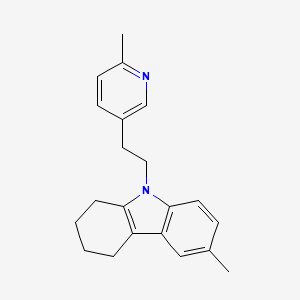
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) is a complex organometallic compound It is characterized by the presence of a zinc ion coordinated to a porphyrin ring, which is a large, aromatic macrocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) typically involves the reaction of zinc salts with 2,3,7,8,12,13,17,18-octaethylporphyrin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The porphyrin ligand is synthesized separately and then reacted with zinc salts in a suitable solvent, such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced to form lower oxidation states or to remove the zinc ion from the porphyrin ring.
Substitution: The zinc ion can be substituted with other metal ions, leading to the formation of different metalloporphyrins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zinc(II) porphyrin oxides, while reduction reactions may produce free-base porphyrins or other metalloporphyrins.
科学研究应用
Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of new materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, facilitating various chemical reactions. In biological systems, it can mimic the active sites of certain enzymes, thereby influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, potassium, (SP-4-1)
- Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, lithium, (SP-4-1)
Uniqueness
The uniqueness of Zincate(1-), (2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24)-, sodium, (SP-4-1) lies in its specific coordination environment and the properties imparted by the sodium ion. This compound exhibits distinct reactivity and stability compared to its potassium and lithium counterparts, making it particularly valuable in certain applications.
属性
CAS 编号 |
135770-41-1 |
|---|---|
分子式 |
C36H44N4NaZn- |
分子量 |
621.1 g/mol |
IUPAC 名称 |
sodium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;zinc |
InChI |
InChI=1S/C36H44N4.Na.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;;/q-2;+1; |
InChI 键 |
HCRFQJDXYFNRLO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Na+].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


